molecular formula C13H10ClNO4 B041263 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene CAS No. 62966-77-2

4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene

Cat. No. B041263
CAS RN: 62966-77-2
M. Wt: 279.67 g/mol
InChI Key: RVIASXOHEIDKMF-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene is a complex aromatic compound featuring chloro, methoxy, and nitro substituents. Its structure suggests potential for various chemical interactions and reactivities due to the presence of these functional groups.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes that include nitration, chlorination, and methoxylation reactions. For instance, the synthesis of related aromatic compounds has been achieved through the chloromethylation of methoxyl benzene derivatives, suggesting possible synthetic routes for our compound of interest through analogous chemical transformations (Yang Yi, 2009).

Scientific Research Applications

Synthesis of Organic Compounds

A study highlighted the use of related compounds in the synthesis of organic molecules, illustrating the role of 4-chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene and similar substances in producing intermediates for further chemical transformations. For instance, the synthesis of 4-methoxyphenol from 4-methoxy-1-nitrobenzene, which is closely related to the compound , shows the potential for creating useful phenolic compounds through a series of well-defined chemical reactions, indicating a broad applicability in organic synthesis and chemical manufacturing (Cai‐Guang Jian, 2000).

Environmental Studies

Research into the electrochemical reduction of compounds structurally similar to 4-chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene, such as methyl triclosan, sheds light on the environmental fate and breakdown of these chemicals. The study provides insights into how such compounds can be degraded under specific conditions, which is crucial for understanding their behavior in the environment and for developing methods to mitigate pollution from such organic pollutants (Angela A. Peverly et al., 2014).

Material Science

In the realm of material science, the synthesis and characterization of novel compounds derived from 4-chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene play a role in developing new materials with potential applications in various industries. For example, the preparation of transparent polyimide films from related compounds indicates the utility of these chemicals in creating high-performance polymers with specific desired properties, such as transparency and chemical resistance, useful in electronics and coatings (Fu Ju-sun, 2010).

properties

IUPAC Name

4-chloro-1-(4-methoxyphenoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c1-18-10-3-5-11(6-4-10)19-13-7-2-9(14)8-12(13)15(16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIASXOHEIDKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429410
Record name 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene

CAS RN

62966-77-2
Record name 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Bromo-4-chloro-2-nitrobenzene (10 g, 42.2 mmol) was added to a solution of 4-methoxyphenol (5.3 g, 42.2 mmol), and K2CO3 (14.5 g, 105 mmol) in DMF (50 mL). The mixture was heated at 80° C. for 16 h. The reaction was poured into water. The aqueous phase was extracted with ethyl acetate and the combined phases were washed with water, brine, and dried over sodium sulfate, filtered and concentrated under vacuum giving the crude title compound. The crude product was purified by silica gel chromatography eluting with (hexanes/ethyl acetate 90:10) to give the title compound (8.0 g, 67%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
67%

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